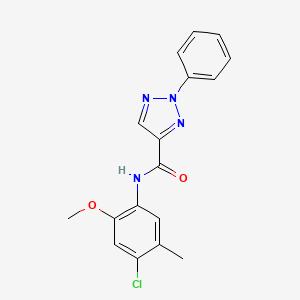
N-(4-chloro-2-methoxy-5-methylphenyl)-2-phenyltriazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chloro-2-methoxy-5-methylphenyl)-2-phenyltriazole-4-carboxamide, also known as CMT-3, is a synthetic compound that belongs to the class of triazole derivatives. It has been extensively studied for its potential applications in the field of medicine, particularly in the treatment of cancer and bone diseases.
作用机制
The mechanism of action of N-(4-chloro-2-methoxy-5-methylphenyl)-2-phenyltriazole-4-carboxamide involves the inhibition of matrix metalloproteinases (MMPs), which are enzymes that play a key role in the degradation of extracellular matrix (ECM) proteins. By inhibiting MMPs, N-(4-chloro-2-methoxy-5-methylphenyl)-2-phenyltriazole-4-carboxamide prevents the breakdown of ECM proteins, which are essential for the growth and spread of cancer cells.
Biochemical and Physiological Effects
Studies have shown that N-(4-chloro-2-methoxy-5-methylphenyl)-2-phenyltriazole-4-carboxamide has a number of biochemical and physiological effects. It has been found to inhibit the activity of osteoclasts, which are cells that break down bone tissue. This makes N-(4-chloro-2-methoxy-5-methylphenyl)-2-phenyltriazole-4-carboxamide a potential treatment for bone diseases such as osteoporosis. Additionally, N-(4-chloro-2-methoxy-5-methylphenyl)-2-phenyltriazole-4-carboxamide has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
实验室实验的优点和局限性
One of the advantages of using N-(4-chloro-2-methoxy-5-methylphenyl)-2-phenyltriazole-4-carboxamide in lab experiments is its potency. It has been shown to be effective at low concentrations, making it a cost-effective option for researchers. However, one of the limitations of using N-(4-chloro-2-methoxy-5-methylphenyl)-2-phenyltriazole-4-carboxamide is its potential toxicity. Studies have shown that N-(4-chloro-2-methoxy-5-methylphenyl)-2-phenyltriazole-4-carboxamide can be toxic to normal cells at high concentrations, which may limit its clinical applications.
未来方向
There are numerous future directions for the study of N-(4-chloro-2-methoxy-5-methylphenyl)-2-phenyltriazole-4-carboxamide. One potential area of research is the development of novel derivatives of N-(4-chloro-2-methoxy-5-methylphenyl)-2-phenyltriazole-4-carboxamide that possess improved pharmacological properties. Additionally, further studies are needed to determine the optimal dosage and administration of N-(4-chloro-2-methoxy-5-methylphenyl)-2-phenyltriazole-4-carboxamide for the treatment of various diseases. Finally, there is a need for more research into the potential side effects of N-(4-chloro-2-methoxy-5-methylphenyl)-2-phenyltriazole-4-carboxamide, in order to better understand its safety profile.
合成方法
The synthesis of N-(4-chloro-2-methoxy-5-methylphenyl)-2-phenyltriazole-4-carboxamide involves the reaction of 4-chloro-2-methoxy-5-methylbenzenamine with phenyl isocyanate in the presence of a catalytic amount of triethylamine. The resulting product is then treated with sodium azide and copper sulfate to yield the final compound.
科学研究应用
N-(4-chloro-2-methoxy-5-methylphenyl)-2-phenyltriazole-4-carboxamide has been the subject of numerous scientific studies, particularly in the field of cancer research. It has been shown to possess potent anti-tumor properties, with the ability to inhibit the growth and proliferation of cancer cells. Additionally, N-(4-chloro-2-methoxy-5-methylphenyl)-2-phenyltriazole-4-carboxamide has been found to induce apoptosis, or programmed cell death, in cancer cells.
属性
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-2-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2/c1-11-8-14(16(24-2)9-13(11)18)20-17(23)15-10-19-22(21-15)12-6-4-3-5-7-12/h3-10H,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUYANSQTGOAMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)C2=NN(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-2-phenyltriazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[5-[(5-Chlorothiophen-2-yl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]thiolane 1,1-dioxide](/img/structure/B7545707.png)
![6-Bromo-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4-one](/img/structure/B7545709.png)
![N-(1-propan-2-ylpiperidin-4-yl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide](/img/structure/B7545711.png)
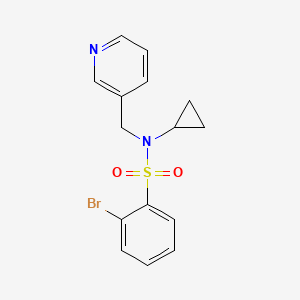
![N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7545727.png)
![(3-Methyl-1-benzothiophen-2-yl)-[4-(oxolan-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7545730.png)
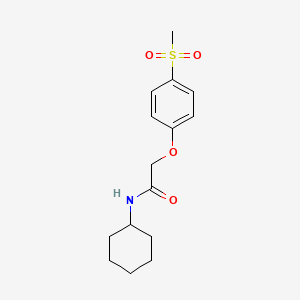
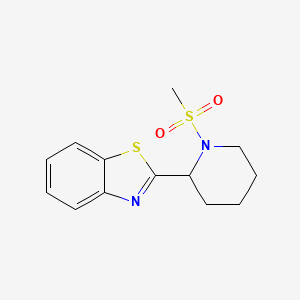
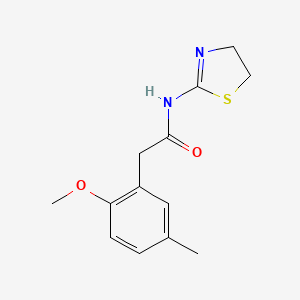
![2-benzhydryloxy-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]acetamide](/img/structure/B7545764.png)
![N-[1-[(1,1-dioxothiolan-3-yl)-methylamino]-4-methyl-1-oxopentan-2-yl]-2-methylbenzamide](/img/structure/B7545766.png)
![[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 3-(1H-indol-3-yl)propanoate](/img/structure/B7545784.png)
![5-(4-Fluorophenyl)-5-methyl-3-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B7545789.png)